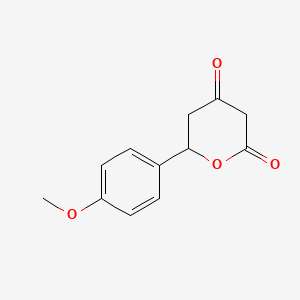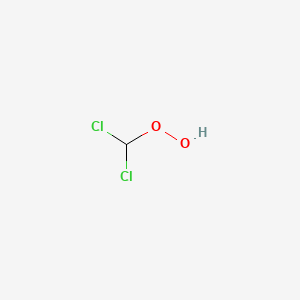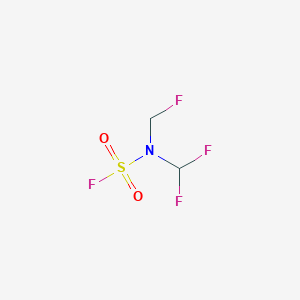
1-Chloro-1-(methanesulfinyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(methanesulfinyl)hex-1-ene is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(methanesulfinyl)hex-1-ene typically involves the reaction of hex-1-ene with chlorinating agents and methanesulfinylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methanesulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(methanesulfinyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(methanesulfinyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(methanesulfinyl)hex-1-ene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo redox reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- 1-Chloro-1-(methanesulfinyl)but-1-ene
- 1-Chloro-1-(methanesulfinyl)pent-1-ene
- 1-Chloro-1-(methanesulfinyl)hept-1-ene
Comparison: 1-Chloro-1-(methanesulfinyl)hex-1-ene is unique due to its specific chain length and the positioning of its functional groups. Compared to its analogs, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
161957-13-7 |
|---|---|
Molecular Formula |
C7H13ClOS |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
1-chloro-1-methylsulfinylhex-1-ene |
InChI |
InChI=1S/C7H13ClOS/c1-3-4-5-6-7(8)10(2)9/h6H,3-5H2,1-2H3 |
InChI Key |
ABROHVDKNSLMND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(S(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)

![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)



![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
